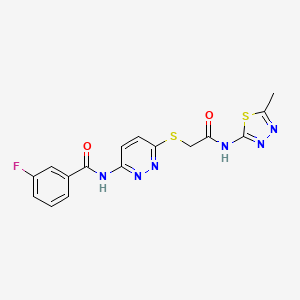
3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN6O2S2 and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound includes a pyridazine ring, a thiadiazole moiety, and a benzamide group. The presence of fluorine and sulfur atoms enhances its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and coupling reactions.
Antimicrobial Activity
Several studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole structure have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the 5-methyl group in the thiadiazole enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines . For example, derivatives with similar scaffolds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
Inhibition of Cyclooxygenase Enzymes
The compound's structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Recent studies have reported that certain thiadiazole derivatives exhibit selective COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs . This selectivity could lead to reduced gastrointestinal side effects compared to non-selective COX inhibitors.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives found that modifications at the 5-position significantly affected antimicrobial activity. The compound's structure allowed for enhanced interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .
Case Study 2: Anticancer Activity
In a recent investigation into anticancer agents, researchers synthesized several derivatives based on the thiadiazole framework. One derivative showed an IC50 value of 0.25 µM against breast cancer cells (MCF-7), indicating high potency. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Summary Table of Biological Activities
属性
IUPAC Name |
3-fluoro-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S2/c1-9-20-23-16(27-9)19-13(24)8-26-14-6-5-12(21-22-14)18-15(25)10-3-2-4-11(17)7-10/h2-7H,8H2,1H3,(H,18,21,25)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVVBVXDAEXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














